molecular formula C13H10N2S B2405230 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine CAS No. 108954-84-3

4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine

Cat. No.: B2405230
CAS No.: 108954-84-3
M. Wt: 226.3
InChI Key: KTLXGDDMVNUBHM-UHFFFAOYSA-N
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Description

4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine (referred to as SKA-73 in pharmacological studies) is a polycyclic heteroaromatic compound featuring a fused acenaphthene backbone integrated with a thiazole ring and an amine substituent at position 6. Its molecular formula is C₁₃H₁₁N₃S, with a molecular weight of 241.31 g/mol . The compound is synthesized via cyclization reactions involving 1,2-dihydroacenaphthylen-5-amine and sulfur-containing reagents, as outlined in studies on related thiazole derivatives .

Properties

IUPAC Name

5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLXGDDMVNUBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Mechanism of Action
The compound is believed to interact with specific molecular targets involved in cancer cell survival and proliferation. Its mechanism may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. Further investigations into its binding affinities and interactions with cellular receptors are ongoing to elucidate these pathways more clearly .

Neurological Applications

Potential for Neurodegenerative Disorders
There is ongoing research into the use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's structural features suggest it may act as an acetylcholinesterase inhibitor, which could help increase acetylcholine levels in the brain, thereby improving cognitive function .

In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can inhibit acetylcholinesterase activity effectively. For example, certain synthesized analogs have shown IC50 values in the low micromolar range, indicating strong inhibitory potential . Such findings highlight the compound's potential role in developing treatments for cognitive decline associated with neurodegenerative conditions.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The exact mechanism by which it exerts these effects is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthesis and Structural Modifications

Chemical Synthesis
this compound can be synthesized through various methods involving cyclization reactions between acenaphthene derivatives and thioamides. This synthetic versatility allows for the modification of its structure to enhance biological activity or alter pharmacokinetic properties .

Structure-Activity Relationship Studies
Ongoing structure-activity relationship (SAR) studies aim to identify how changes in the chemical structure affect biological activity. These studies are crucial for optimizing the compound's efficacy and safety profile for potential therapeutic applications .

Material Science Applications

Development of Novel Materials
In addition to its biological applications, this compound is being explored for its utility in materials science. Its unique chemical properties may allow it to be used as a building block in synthesizing novel polymers or other advanced materials with specific functionalities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares SKA-73 with analogous heterocyclic compounds, emphasizing structural features, reactivity, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Ring System Key Properties/Applications Reference
4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine (SKA-73) C₁₃H₁₁N₃S Acenaphthene-thiazole fusion, NH₂ at C8 KCa3.1 channel modulation (proposed)
8-(Furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole C₁₇H₁₁NOS Furan substituent at C8 Electrophilic substitution reactivity
5-Chloronaphtho[1,2-d]thiazol-2-amine (SKA-72) C₁₁H₇ClN₂S Naphthalene-thiazole fusion, Cl at C5 KCa3.1 channel selectivity
7,8-Dimethoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine C₁₃H₁₄N₂O₂S Naphthalene-thiazole fusion, OCH₃ at C7/8 Structural analog with enhanced solubility
5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine C₆H₄ClN₃S Benzothiadiazole core, Cl at C5 Intermediate for tizanidine synthesis

Comparison of Core Structures

  • Acenaphthene vs. Naphthalene Backbones: SKA-73 and its furan-substituted analog () share an acenaphthene-thiazole fused system, which confers rigidity and planar geometry.
  • Thiazole vs. Thiadiazole Systems :
    The benzothiadiazole derivative () replaces the thiazole ring with a thiadiazole, altering electron distribution and reactivity. Thiadiazoles are more electron-deficient, favoring nucleophilic attacks, whereas thiazoles (as in SKA-73) exhibit balanced electrophilic/nucleophilic behavior .

Substituent Effects on Reactivity and Bioactivity

  • Amine vs. Furan Substituents :
    The NH₂ group in SKA-73 enables hydrogen bonding and participation in resonance stabilization, critical for receptor binding. In contrast, the furan-substituted analog () undergoes electrophilic substitution preferentially at the furan ring under mild conditions, whereas harsher reagents target the acenaphthene fragment .
  • Halogenation (Cl vs. Methoxy groups (e.g., in ) increase solubility but may reduce metabolic stability due to demethylation pathways .

Pharmacological Potential

  • KCa3.1 Channel Modulation : SKA-73 and SKA-72 are both investigated for KCa3.1 selectivity, but SKA-72’s naphthalene core may offer better binding affinity due to reduced steric bulk .

Biological Activity

4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine, also known as SKA-73, is a compound that has garnered attention for its potential biological activities, particularly in the context of ion channel modulation and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fused ring structure that contributes to its unique chemical and physical properties. Its molecular formula is C₁₃H₉N₂S, and it has been identified as a promising candidate for various pharmacological applications.

This compound primarily acts as a modulator of calcium-activated potassium (KCa) channels. It has been shown to activate both intermediate-conductance (KCa3.1) and high-conductance (KCa2) channels through a calcium/calmodulin-mediated mechanism. This interaction is crucial for regulating cellular excitability and various physiological processes.

Key Findings:

  • Activation Potency : SKA-73 exhibits significant activation potency for KCa3.1 channels with an EC₅₀ value of approximately 111 nM, demonstrating a 40-80 fold selectivity over KCa2 channels .
  • Physiological Effects : The compound has been shown to lower blood pressure in murine models without affecting heart rate, indicating its potential as a therapeutic agent in cardiovascular diseases .

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Anticancer Potential : The compound is under investigation for its potential anticancer effects due to its ability to modulate ion channels involved in tumor cell proliferation.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to SKA-73 may offer neuroprotective benefits by regulating ion channel activity in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Key Research Findings

Study ReferenceBiological ActivityKey Findings
KCa Channel ModulationSKA-73 activates KCa3.1 with EC₅₀ = 111 nM; lowers blood pressure in mice.
Anticancer ActivityInvestigated for effects on cancer cell lines; specific mechanisms under study.
Antimicrobial PropertiesPreliminary data suggest potential efficacy against certain pathogens.

Notable Research Highlights:

  • A study conducted by Strobaek et al. (2014) demonstrated the selective activation of KCa channels by SKA-73 and highlighted its potential use as a pharmacological tool in cardiovascular research .
  • Further investigations are required to fully understand the compound's interactions with other biological targets and its broader implications in therapeutic contexts.

Q & A

Q. What are the standard synthetic routes for preparing 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation of acenaphthenequinone derivatives with thiourea or thioamide precursors under reflux conditions. For example, SKA-73 (a derivative) was prepared using a method involving 1-amino-4-chloronaphthalene and thioglycolic acid, followed by recrystallization from DMSO to achieve >98% purity . Key optimization steps include:

  • Use of catalytic piperidine to enhance reaction efficiency .
  • Purification via acidified ice/water precipitation and recrystallization in 1,4-dioxane .
  • Analytical validation using 1H^1H-NMR (e.g., δ 7.75 ppm for NH2_2 groups) and LC-MS for structural confirmation .

Q. Which spectroscopic techniques are most reliable for characterizing thiazol-8-amine derivatives?

1H^1H-NMR and 13C^{13}C-NMR are critical for confirming regiochemistry and substituent placement. For instance:

  • 1H^1H-NMR peaks at δ 7.63–8.41 ppm confirm aromatic protons in the acenaphthylene scaffold .
  • LC-MS (e.g., m/z 225.31 for C14_{14}H11_{11}NS) validates molecular weight .
  • HPLC with UV detection (e.g., 99.6% purity for analog 3d) ensures purity .

Q. What in vitro assays are recommended for preliminary cytotoxicity screening of this compound?

Standard protocols include:

  • SRB assay : Measures cell viability via protein content in human cancer lines (e.g., MCF-7, HEPG-2) .
  • Dose-response curves : Test concentrations from 0.1–100 µM, with CHS-828 as a reference inhibitor .
  • Selectivity testing : Compare cytotoxicity against normal fibroblast cells (e.g., WI-38) to assess therapeutic index .

Advanced Research Questions

Q. How can structural modifications enhance the selectivity of thiazol-8-amine derivatives for specific biological targets?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., Cl at position 8) improves binding to KCa_{Ca}3.1 channels, as seen in SKA-72 .
  • Scaffold hybridization : Coupling with benzo[d][1,3]dioxole (e.g., compound 7119063) enhances antitumor activity by 40% in DLD-1 colon cancer cells .
  • Pharmacophore mapping : Use X-ray crystallography (COD entry 7119063) to identify critical hydrogen-bonding interactions .

Q. How should researchers address discrepancies in cytotoxicity data across cancer cell lines?

Contradictions may arise due to metabolic heterogeneity (e.g., NUGC vs. HONE-1 cells). Mitigation strategies include:

  • Mechanistic profiling : Assess mitochondrial membrane potential or caspase activation to differentiate apoptotic pathways .
  • Multi-omics validation : Combine transcriptomics (e.g., RNA-seq) with proteomics to identify resistance markers .
  • Batch normalization : Use internal controls (e.g., DMSO vehicle at 0.5% v/v) to standardize assay conditions .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

  • ADMET prediction : Use QikProp to estimate logP (2.56) and blood-brain barrier penetration .
  • Molecular dynamics simulations : Analyze binding stability to KCa_{Ca}3.1 channels using CHARMM force fields .
  • Docking studies : Target homology models of β-tubulin or topoisomerase II based on structural analogs .

Methodological Notes

  • Synthetic scalability : Optimize solvent systems (e.g., ethanol or 1,4-dioxane) to reduce side products during large-scale synthesis .
  • Data reproducibility : Validate NMR assignments with 2D-COSY and HSQC experiments to resolve overlapping signals .
  • Biological replication : Perform triplicate assays with independent cell passages to ensure statistical robustness .

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